3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
Description
This compound features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, linked to a propanamide chain. The amide nitrogen is further connected to a pyridin-3-ylmethyl group, which itself bears a thiophen-2-yl substituent at the 5-position of the pyridine ring. The oxazole and thiophene moieties are pharmacologically significant, often contributing to metabolic stability and binding interactions in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-16(13(2)23-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-24-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPXGIXZVWLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structural Disconnections
The target molecule can be dissected into three primary components (Fig. 1):
- 3,5-Dimethylisoxazole-4-carboxylic acid (Isoxazole precursor)
- 5-(Thiophen-2-yl)Pyridin-3-ylmethanamine (Pyridine-thiophene hybrid)
- Propanamide linker
The convergent synthesis strategy involves preparing fragments I and II separately before coupling via amide bond formation.
Critical Intermediate Synthesis Pathways
Isoxazole Fragment Preparation
The 3,5-dimethylisoxazole ring is typically synthesized through:
- Cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions (H2SO4/EtOH, 60°C), achieving 78-82% yields
- Oxazole ring functionalization via Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid derivative (POCl3/DMF, then KMnO4, 45% overall yield)
Pyridine-Thiophene Hybrid Synthesis
Key steps for the 5-(thiophen-2-yl)pyridin-3-ylmethanamine core include:
Stepwise Preparation Methodology
Fragment I: 3,5-Dimethylisoxazole-4-carbonyl Chloride Synthesis
Reaction Scheme 1
- Cyclocondensation
Acetylacetone (10 mmol) + NH2OH·HCl (12 mmol) → H2SO4 (cat.)/EtOH, reflux 6h → 3,5-dimethylisoxazole (82% yield)
Carboxylic Acid Formation
3,5-Dimethylisoxazole → Vilsmeier reagent (POCl3/DMF, 0°C, 2h) → hydrolysis (NaOH, 60°C) → 3,5-dimethylisoxazole-4-carboxylic acid (45% yield)Acid Chloride Conversion
Carboxylic acid (5 mmol) + SOCl2 (10 eq) → reflux 3h → 3,5-dimethylisoxazole-4-carbonyl chloride (93% yield)
Key Data Table 1: Optimization of Acid Chloride Synthesis
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| SOCl2 Equivalents | 5-15 eq | 10 eq | +22% yield |
| Reaction Time | 1-5 h | 3 h | Max purity |
| Solvent | Toluene vs Neat | Neat | +15% yield |
Fragment II: 5-(Thiophen-2-yl)Pyridin-3-ylmethanamine Preparation
Reaction Scheme 2
- Borylation of Pyridine
5-Bromopyridin-3-amine → Pd(dppf)Cl2, B2Pin2, KOAc → 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (71% yield)
Final Amide Coupling and Purification
Reaction Scheme 3
- Coupling Conditions
3,5-Dimethylisoxazole-4-carbonyl chloride (1.1 eq) + 5-(thiophen-2-yl)pyridin-3-ylmethanamine (1 eq) → Et3N (3 eq), THF, 0°C→RT, 12h → crude product (78% yield)
- Purification Methodology
- Column chromatography: SiO2, Hexane/EtOAc (3:1→1:2 gradient)
- Recrystallization: EtOH/H2O (4:1), -20°C, 24h → 92% purity by HPLC
Key Data Table 2: Amidation Efficiency Comparison
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 65 | 85 |
| T3P® | THF | 40 | 6 | 71 | 89 |
| Acid Chloride/Et3N | THF | 25 | 12 | 78 | 92 |
Critical Process Optimization Parameters
Temperature Effects on Cyclocondensation
The isoxazole ring formation shows strong temperature dependence:
- Below 50°C: Incomplete cyclization (≤40% conversion)
- 60-65°C: Optimal balance between rate and byproduct formation
- Above 70°C: Degradation to acetylacetone derivatives (+15% side products)
Catalytic System Impact in Suzuki Coupling
Comparative studies of palladium catalysts revealed:
| Catalyst | Loading (mol%) | Yield (%) | Thiophene Isomer Ratio |
|---|---|---|---|
| Pd(PPh3)4 | 3 | 67 | 98:2 (2- vs 3-subst) |
| PdCl2(dppf) | 2 | 72 | 95:5 |
| XPhos Pd G3 | 1 | 81 | 99:1 |
The XPhos Pd G3 system, while more efficient, increases raw material costs by 300% compared to Pd(PPh3)4.
Analytical Characterization Protocols
Spectral Data Validation
Final Product:
- 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, py-H), 8.42 (d, J=2.0 Hz, 1H), 7.68 (dd, J=5.1, 1.2 Hz, 1H, thiophene), 7.12 (dd, J=3.5, 1.1 Hz, 1H), 6.99 (dd, J=5.1, 3.5 Hz, 1H), 4.55 (d, J=5.8 Hz, 2H, CH2N), 2.68 (t, J=7.5 Hz, 2H, COCH2), 2.51 (s, 3H, CH3), 2.43 (s, 3H, CH3), 2.39 (t, J=7.5 Hz, 2H, CH2)
- HRMS (ESI+): m/z calcd for C19H20N3O2S [M+H]+: 362.1234, found: 362.1238
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis Approach
A resin-bound strategy using Wang resin demonstrated:
- Loading Efficiency: 0.78 mmol/g vs solution-phase 0.92 mmol/g
- Overall Yield: 54% (vs 78% solution)
- Advantage: Simplified purification but lower throughput
Continuous Flow Methodology
Microreactor technology improved key steps:
| Step | Batch Yield (%) | Flow Yield (%) | Residence Time |
|---|---|---|---|
| Isoxazole formation | 82 | 89 | 15 min |
| Suzuki coupling | 67 | 75 | 8 min |
| Amidation | 78 | 85 | 20 min |
Flow systems reduced total synthesis time from 48h to 6h but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles depending on the target functional group
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of oxazole and pyridine rings enhances its interaction with microbial targets.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Related compounds | Anticancer | Induces apoptosis in cancer cells |
Anticancer Properties
Research indicates that derivatives of this compound may induce apoptosis in cancer cells. The structural features contribute to its potential effectiveness against various cancer types.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar oxazole derivatives revealed that modifications to the oxazole ring significantly enhance activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that guided further modifications to improve efficacy.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on related compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, providing insights into potential therapeutic applications for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs from the provided evidence:
Key Structural and Functional Differences :
Core Heterocycles :
- The target compound’s 1,2-oxazole and thiophene-pyridine system contrasts with the benzothiadiazole (CAS 2034334-83-1) or benzimidazole () cores in analogs. These differences influence electronic properties and binding affinities .
- Compounds with thiazole-1,3,4-oxadiazole hybrids () exhibit sulfanyl linkers, which may enhance solubility but reduce metabolic stability compared to the target’s amide linkage .
Substituent Effects :
- Fluorine or methoxy groups (e.g., in and CAS 2034334-83-1) improve bioavailability and target selectivity but introduce synthetic complexity. The target compound’s thiophene-pyridine unit may offer π-π stacking interactions advantageous for kinase inhibition .
Thiazole-based compounds () are typically antimicrobial, highlighting divergent applications despite shared propanamide motifs .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 3,5-dimethyl-1,2-oxazole-4-carboxylic acid derivative with a pyridinylmethyl-thiophene amine, analogous to methods in and . However, steric hindrance from the pyridine-thiophene group may reduce reaction yields compared to simpler analogs .
- Pharmacological Data Gap: No direct data on the target compound’s solubility, toxicity, or IC₅₀ values are available.
Biological Activity
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features an oxazole ring and a thiophene-substituted pyridine moiety, which are known to confer diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , and it has a molecular weight of approximately 303.36 g/mol. The structural representation includes:
Key Structural Features:
- Oxazole Ring: Contributes to the compound's reactivity and interaction with biological targets.
- Thiophene-Pyridine Moiety: Imparts unique electronic properties that may enhance biological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives of oxazole and thiophene have been shown to inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully characterized but suggests a promising avenue for further investigation.
Anticancer Potential
Research into related compounds has revealed anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the oxazole and thiophene rings may enhance this compound's ability to interact with cellular targets involved in cancer progression.
The exact mechanism of action for this compound is not fully elucidated; however, it can be inferred based on its structural characteristics. Compounds containing oxazole rings often interact with DNA or RNA, potentially leading to inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Synthesis and Evaluation
A study synthesized several derivatives of oxazole-based compounds for their biological evaluation. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthesized compounds were evaluated for their biological activities using various assays.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial and Anticancer | |
| 4-(Methylthio)phenyl derivatives | Anticancer | |
| Benzimidazole derivatives | Antimicrobial |
Pharmacological Screening
In pharmacological screenings involving various animal models (e.g., mice), the compound demonstrated potential analgesic effects comparable to established analgesics. Further studies are required to confirm these findings in clinical settings.
Q & A
Basic: What are the standard synthetic routes and key characterization techniques for this compound?
Answer:
The compound is typically synthesized via multi-step organic reactions, including condensation and cyclization. A common approach involves refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization to purify the product . Characterization relies on spectroscopic methods:
- NMR (¹H/¹³C): Confirms proton and carbon environments, particularly the oxazole, thiophene, and propanamide moieties .
- LC-MS: Validates molecular weight and purity .
- IR Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization requires systematic variation of:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature: Controlled reflux (70–80°C) minimizes side reactions .
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Purification: Gradient recrystallization (DMF/EtOH) improves crystal quality . Monitor progress via TLC or HPLC .
Basic: Which spectroscopic methods are critical for confirming structural integrity?
Answer:
- ¹H NMR: Detects aromatic protons from oxazole (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) .
- ¹³C NMR: Confirms carbonyl groups (amide C=O at ~170 ppm) .
- High-Resolution MS: Validates molecular formula (e.g., [M+H]⁺ ion) .
Advanced: How can complex NMR spectral overlaps be resolved for this compound?
Answer:
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping aromatic protons .
- Employ deuterated solvents (e.g., DMSO-d₆) to reduce signal broadening.
- Computational modeling (DFT-based chemical shift predictions) aids in peak assignment .
Basic: What are common impurities, and how are they detected?
Answer:
- Unreacted intermediates: Detectable via TLC (Rf comparison) or HPLC retention time shifts .
- Oxidation byproducts: Identified using LC-MS (e.g., sulfoxide derivatives) .
- Residual solvents: Quantified via GC-MS or ¹H NMR solvent peak integration .
Advanced: What methodologies assess molecular interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measures binding kinetics (KD, kon/koff) to proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .
- Molecular Docking: Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies .
Basic: Which solvent systems are suitable for recrystallization?
Answer:
- DMF/EtOH (1:1): Effective for polar heterocycles .
- Ethanol/water gradients: Remove hydrophilic impurities .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Synthetic modifications: Vary substituents on oxazole (e.g., methyl → ethyl) or thiophene (e.g., halogenation) .
- Bioassays: Test derivatives against target enzymes (e.g., kinase inhibition assays) .
- QSAR modeling: Correlate electronic/steric parameters (Hammett σ, logP) with activity .
Data Contradiction: How to resolve conflicting bioactivity reports in literature?
Answer:
- Validate assay protocols: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations .
- Re-synthesize compound: Confirm purity (>95% via HPLC) to exclude impurity-driven effects .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: Which computational methods predict the compound’s conformational stability?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate solvated systems (e.g., in water) to study flexibility .
- Density Functional Theory (DFT): Calculate energy-minimized geometries and torsional barriers .
- X-ray Crystallography: Resolve crystal packing effects on conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
